molecular formula C10H10BrNO B1454170 3-Bromo-4-isopropoxybenzonitrile CAS No. 6423-74-1

3-Bromo-4-isopropoxybenzonitrile

Cat. No. B1454170
CAS RN: 6423-74-1
M. Wt: 240.1 g/mol
InChI Key: TVZPLYXHCZUJCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-isopropoxybenzonitrile is a chemical compound with the molecular formula C10H10BrNO and a molecular weight of 240.1 . It is also known by its English name, 3-bromo-4-isopropoxybenzonitrile, and its English alias, Benzonitrile, 3-bromo-4-(1-methylethoxy)- .


Chemical Reactions Analysis

Specific chemical reactions involving 3-Bromo-4-isopropoxybenzonitrile were not found in the search results .


Physical And Chemical Properties Analysis

The boiling point of 3-Bromo-4-isopropoxybenzonitrile is predicted to be 304.4±22.0 °C and its density is predicted to be 1.41±0.1 g/cm3 .

Scientific Research Applications

Structural Analysis and Reactivity Insights

The compound “3-Bromo-4-isopropoxybenzonitrile” can be used in the structural analysis and reactivity insights of complex organic compounds . This involves an in-depth investigation into the solid-state crystal structure of the compound, employing computational Density Functional Theory (DFT) and related methodologies . A single-crystal X-ray diffraction (SCXRD) analysis can be performed, supplemented by a Hirshfeld surfaces analysis . This approach is instrumental in visualizing and quantifying intermolecular interactions within the crystal structures, offering a detailed representation of the molecule’s shape and properties within its crystalline environment .

Energy Framework Calculations

The concept of energy framework calculations can be utilized to understand the varied types of energies contributing to the supramolecular architecture of the molecules within the crystal . This provides a deeper understanding of the compound’s chemical reactivity properties .

Conceptual DFT (CDFT) Applications

The Conceptual DFT (CDFT) can be applied to predict global reactivity descriptors and local nucleophilic/electrophilic Parr functions . This provides a deeper understanding of the compound’s chemical reactivity properties .

Aromatic Character and π–π Stacking Ability Evaluation

The aromatic character and π–π stacking ability of the compound can also be evaluated with the help of LOLIPOP and ring aromaticity measures . This comprehensive approach not only provides a detailed description of the structure and properties of the investigated compound but also offers valuable insights into the design and development of new materials involving 1,2,4-triazole systems .

Pharmaceutical Intermediates

“3-Bromo-4-isopropoxybenzonitrile” can be used as a pharmaceutical intermediate . It can be used to prepare other complex compounds which have potential applications in the pharmaceutical industry .

Preparation of Other Complex Compounds

“3-Bromo-4-isopropoxybenzonitrile” can be used to prepare other complex compounds . For example, it can be used to prepare "3-bromo-2-iodo-4-methoxy-benzonitrile" .

Safety and Hazards

While specific safety and hazard information for 3-Bromo-4-isopropoxybenzonitrile was not found, it’s generally advisable to avoid contact with skin and eyes, avoid breathing dust, and not to ingest the compound .

properties

IUPAC Name

3-bromo-4-propan-2-yloxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c1-7(2)13-10-4-3-8(6-12)5-9(10)11/h3-5,7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVZPLYXHCZUJCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-isopropoxybenzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-4-isopropoxybenzonitrile
Reactant of Route 2
Reactant of Route 2
3-Bromo-4-isopropoxybenzonitrile
Reactant of Route 3
Reactant of Route 3
3-Bromo-4-isopropoxybenzonitrile
Reactant of Route 4
Reactant of Route 4
3-Bromo-4-isopropoxybenzonitrile
Reactant of Route 5
Reactant of Route 5
3-Bromo-4-isopropoxybenzonitrile
Reactant of Route 6
Reactant of Route 6
3-Bromo-4-isopropoxybenzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.